1,6-Divinylperfluorohexane
Overview
Description
1,6-Divinylperfluorohexane is an organic compound with the chemical formula C10H6F12 . It is a clear, almost colorless liquid with a boiling point of 84°C and a density of 1.506 g/cm³ . This compound is known for its high chemical stability and low refractive index, making it valuable in various industrial applications .
Scientific Research Applications
1,6-Divinylperfluorohexane has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
1,6-Divinylperfluorohexane is typically synthesized from 1,6-diiodododecafluorohexane . The synthetic route involves the dehalogenation of 1,6-diiodododecafluorohexane using a suitable dehalogenating agent under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures to facilitate the removal of iodine atoms and the formation of the vinyl groups .
Chemical Reactions Analysis
1,6-Divinylperfluorohexane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the vinyl groups in the presence of a catalyst, such as chloroplatinic acid. The major product formed is a silicon-containing compound.
Mechanism of Action
The mechanism of action of 1,6-Divinylperfluorohexane primarily involves its chemical inertness and stability. The strong carbon-fluorine bonds in the molecule make it resistant to typical organic reactions, allowing it to maintain its structure under harsh conditions . In specific reactions, such as hydrosilylation, the vinyl groups act as reactive sites for the addition of silicon-hydrogen bonds, facilitated by a catalyst .
Comparison with Similar Compounds
1,6-Divinylperfluorohexane is unique due to its bifunctional nature, with vinyl groups at both ends of the molecule. This feature distinguishes it from other perfluorinated compounds that may have different functional groups or single reactive sites . Similar compounds include:
1,6-Diiodododecafluorohexane: The precursor used in the synthesis of this compound.
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: Another fluorinated compound with similar chemical properties.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSXHZXNZCKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170895 | |
Record name | 1,6-Divinylperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-91-5 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecafluoro-1,9-decadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001800915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Divinylperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECAFLUORO-1,9-DECADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KC63N97TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,6-divinylperfluorohexane suitable for membrane fabrication in fuel cells?
A1: this compound is a useful monomer due to its ability to form polymers with desirable properties for specific applications. For example, [] it has been utilized in the fabrication of a passive CO2 vent for direct methanol fuel cells when combined with poly(1-trimethyl silyl propyne). This suggests that the resulting copolymer exhibits selective permeability, allowing CO2 to pass through while potentially blocking other gases or liquids. This selectivity is crucial for fuel cell efficiency as CO2 accumulation can hinder performance.
Q2: How is this compound used in the synthesis of new polymers?
A2: this compound serves as a valuable monomer in the Mizoroki-Heck co-polymerization reaction. [] This reaction allows for the creation of perfluoroalkylene-vinylene-arylene copolymers when combined with dihalogenated arylene monomers. This co-polymerization strategy allows scientists to fine-tune the properties of the resulting polymers by selecting specific arylene monomers, leading to materials with tailored characteristics for various applications.
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